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molecular formula C8H13ClO B8609775 Cyclobutanone, 4-chloro-2,2,3,3-tetramethyl- CAS No. 59528-44-8

Cyclobutanone, 4-chloro-2,2,3,3-tetramethyl-

Cat. No. B8609775
M. Wt: 160.64 g/mol
InChI Key: GQUXMDLPOJYAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064174

Procedure details

This process is described in U.S. Pat. No. 4,028,418 Gradual addition of dichloroacetyl chloride to a stirred solution of 2,3-dimethyl-2-butene in diisobutyl ketone containing suspended zinc particles resulted in a yield of 2-chloro-3,3,4,4- tetramethylcyclobutanone of 75%, calculated on starting dichloroacetyl chloride of 3.9, a molar ratio of dichloroacetyl chloride to 2,3-dimethyl-2-butene of 1.3, a temperature of 43° C, zinc in the form of turnings having a largest dimension of 0.841 mm and a starting concentration of 2,3-dimethyl-2-butene of 2.4 mol per liter of diisobutyl ketone. Modifying this experiment by reducing the molar ratio of zinc to dichloroacetyl chloride to 1.1 resulted in a decrease in yield to 51%, the theoretical yield still being 77.4% cf. Example VIII of U.S. Pat. No. 4,028,418.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](Cl)[C:3](Cl)=[O:4].[CH3:7][C:8](=[C:10]([CH3:12])[CH3:11])[CH3:9]>C(C(CC(C)C)=O)C(C)C.[Zn]>[Cl:1][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:9])([CH3:7])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1C(C(C1(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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